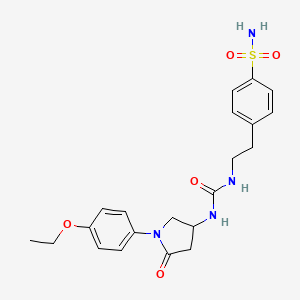
4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including an ethoxyphenyl group, a pyrrolidinone group, a ureido group, an ethyl group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. It would likely exhibit resonance stabilization, particularly in the aromatic ring structures .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include substitutions at the benzylic position, reactions involving the carbonyl group in the pyrrolidinone ring, and reactions involving the nitrogen in the ureido and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase IX Inhibitors for Anticancer Applications
A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, similar in structure to the compound , demonstrated significant inhibitory activity against human carbonic anhydrase IX (hCA IX), a membrane-bound tumor-associated enzyme. These compounds, particularly one with sub-nanomolar Ki of 0.91 nM, exhibit potential as anticancer agents, highlighting their relevance in the development of treatments targeting hCA IX-associated cancers (Nabih Lolak et al., 2019).
Antimetastatic Activity in Breast Cancer
Ureido-substituted benzenesulfonamides showed promising results in inhibiting hCA IX and XII isoforms and demonstrated significant antimetastatic activity in models of breast cancer metastasis. This suggests a potential for developing new antimetastatic drugs based on this chemical framework, offering insights into therapeutic strategies against aggressive tumor cells (F. Pacchiano et al., 2011).
Photochemical and Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties indicate its utility in photodynamic therapy (PDT) for cancer treatment, underscoring the versatility of benzenesulfonamide derivatives in medical applications beyond enzyme inhibition (M. Pişkin et al., 2020).
Anticonvulsant Action and Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives also exhibit potent inhibitory action against carbonic anhydrase isoforms relevant to epileptogenesis, with some showing effective seizure protection in animal models. This dual functionality underscores their potential in developing treatments for epilepsy and related neurological conditions (C. B. Mishra et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-2-30-18-7-5-17(6-8-18)25-14-16(13-20(25)26)24-21(27)23-12-11-15-3-9-19(10-4-15)31(22,28)29/h3-10,16H,2,11-14H2,1H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXNSSUMDSPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)
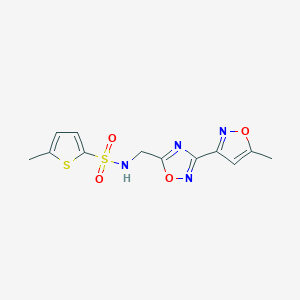
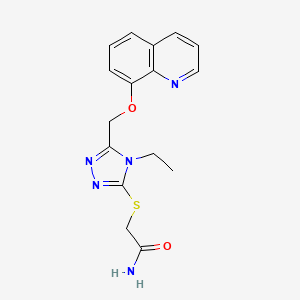
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)
![N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723924.png)
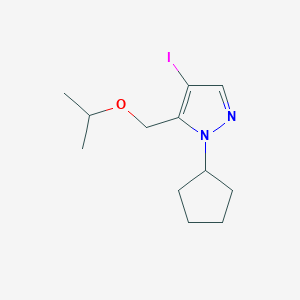
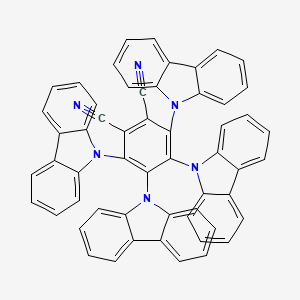

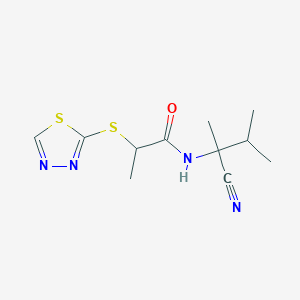

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)